5-Methyl-1,4-oxazepane hydrochloride 5-Methyl-1,4-oxazepane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1246455-95-7
VCID: VC7113525
InChI: InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H
SMILES: CC1CCOCCN1.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

5-Methyl-1,4-oxazepane hydrochloride

CAS No.: 1246455-95-7

Cat. No.: VC7113525

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

5-Methyl-1,4-oxazepane hydrochloride - 1246455-95-7

Specification

CAS No. 1246455-95-7
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name 5-methyl-1,4-oxazepane;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H
Standard InChI Key WYSIGZNUVPDDKA-UHFFFAOYSA-N
SMILES CC1CCOCCN1.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-methyl-1,4-oxazepane hydrochloride, reflecting its seven-membered oxazepane ring with a methyl substituent at position 5 and a hydrochloride counterion . Its molecular formula, C6H14ClNO\text{C}_6\text{H}_{14}\text{ClNO}, corresponds to a monoisotopic mass of 151.63 g/mol, though slight variations (e.g., 152 Da ) may arise from measurement methodologies.

Stereochemical Considerations

The compound exists in a specific stereoisomeric form, as evidenced by the (5R)-enantiomer described in VulcanChem’s entry. The chiral center at the 5-position influences its three-dimensional conformation and potential interactions with biological targets, a critical factor in enantioselective synthesis and pharmacological activity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-methyl-1,4-oxazepane hydrochloride typically involves cyclization reactions starting from amines and carbonyl precursors. VulcanChem outlines a general approach using acidic or basic conditions to facilitate ring closure. Key steps include:

  • Precursor Preparation: Reacting a secondary amine with a ketone or aldehyde to form an imine intermediate.

  • Cyclization: Intramolecular nucleophilic attack under controlled pH, yielding the oxazepane ring.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Optimization Challenges

  • Regioselectivity: Ensuring methyl group incorporation at the 5-position requires precise temperature and catalyst control.

  • Yield Improvement: Pilot studies report yields of 60–70% for analogous oxazepanes, suggesting room for optimization via microwave-assisted synthesis or flow chemistry.

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Molecular Weight151.63–152 Da
LogP (Partition Coefficient)0.07
Polar Surface Area21 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The low LogP value indicates high hydrophilicity, favoring aqueous solubility—a desirable trait for bioavailability in drug candidates .

HazardCategoryPrecautionary MeasuresSource
Skin IrritationCategory 2Wear gloves and protective clothing
Eye IrritationCategory 2AUse safety goggles
Respiratory IrritationCategory 3Employ fume hoods
SupplierPurity (%)QuantityPrice (USD)Lead Time
Enamine US95100 mg2202 days
A2B Chem955 g3,95712 days
Key Organics Limited95100 mg1,19410 days

Prices scale nonlinearly with quantity, reflecting bulk synthesis costs .

Future Research Directions

  • Pharmacological Profiling: In vitro assays to evaluate antimicrobial, anticancer, or neuroactive potential.

  • Stereochemical Impact: Comparative studies of (5R) vs. (5S) enantiomers on target binding.

  • Process Chemistry: Developing greener synthesis routes using biocatalysts or solvent-free conditions.

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